

MRS2179 Tetrasodium: A Technical Guide to its Role in Purinergic Signaling Pathways

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Compound of Interest		
Compound Name:	MRS2179 tetrasodium	
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Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are pivotal signaling molecules that regulate a vast array of physiological processes through their interaction with purinergic receptors. These receptors are broadly classified into P1 receptors, which bind adenosine, and P2 receptors, which are activated by ATP and ADP. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.

Among the eight known mammalian P2Y receptor subtypes, the P2Y1 receptor has garnered significant attention as a key player in numerous cellular functions, most notably in platelet aggregation, but also in neuronal signaling, smooth muscle cell regulation, and inflammation. The development of selective antagonists has been instrumental in elucidating the specific roles of this receptor. **MRS2179 tetrasodium** is a potent, selective, and competitive antagonist of the P2Y1 receptor, making it an invaluable tool for researchers in the field of purinergic signaling and a lead compound for therapeutic development.[1] This technical guide provides an in-depth overview of MRS2179, its mechanism of action, its role in key signaling pathways, and detailed experimental protocols for its use in research settings.

Quantitative Data: Pharmacological Profile of MRS2179



The pharmacological activity of MRS2179 has been characterized across various in vitro assays. The following tables summarize its binding affinity, potency, and selectivity for the P2Y1 receptor.

Table 1: Binding Affinity and Potency of MRS2179 for the P2Y1 Receptor

Parameter	Species	Assay Type	Value
КВ	Human	Functional Assay	100 nM
КВ	Turkey	Inositol Phosphate Accumulation	102 nM
Ki	Human	Radioligand Binding	84 nM
Kd	Human	Radioligand Binding ([33P]MRS2179)	109 ± 18 nM

Table 2: Selectivity Profile of MRS2179

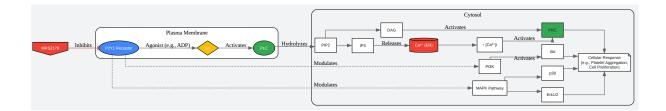
Receptor	IC50 (μM)
P2X1	1.15
P2X3	12.9
P2X2	Inactive
P2X4	Inactive
P2Y2	Inactive
P2Y4	Inactive
P2Y6	Inactive

Purinergic Signaling Pathways Modulated by MRS2179



The P2Y1 receptor is canonically coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). MRS2179, as a competitive antagonist, blocks the initial step of agonist binding to the P2Y1 receptor, thereby inhibiting this entire downstream cascade.

Beyond this primary pathway, P2Y1 receptor activation has been shown to influence other critical signaling networks, including the PI3K/Akt and MAPK/ERK pathways. The antagonism of the P2Y1 receptor by MRS2179 has been demonstrated to decrease the phosphorylation of Akt, Erk1/2, and p38 MAPK, thereby impacting cellular processes such as proliferation, migration, and inflammation.[2]



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Caption: P2Y1 Receptor Signaling Cascade and Point of Inhibition by MRS2179.

Experimental Protocols Radioligand Binding Assay for P2Y1 Receptor



This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., MRS2179) for the P2Y1 receptor using a radiolabeled antagonist.

Materials:

- Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells)
- Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279)
- Unlabeled MRS2179 (or other test compounds)
- Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
- Wash buffer (ice-cold binding buffer)
- Glass fiber filters
- Scintillation cocktail
- Filtration apparatus
- Scintillation counter

Procedure:

- Prepare serial dilutions of the unlabeled test compound (MRS2179).
- In a microplate, add the binding buffer, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound.
- Add the membrane preparation to initiate the binding reaction. Total binding wells (radioligand only) and non-specific binding wells (radioligand + a high concentration of unlabeled antagonist) should be included.
- Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.



- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay

This protocol measures the ability of MRS2179 to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

- Freshly drawn human venous blood collected in 3.2% sodium citrate.
- ADP solution
- MRS2179 solution
- Saline (0.9% NaCl)
- Platelet aggregometer with cuvettes and stir bars

Procedure:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
 - Transfer the PRP to a new tube.
 - Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
- Platelet Count Adjustment:
 - Measure the platelet count in the PRP and adjust to 2.5 x 108 platelets/mL with PPP if necessary.



- · Aggregation Measurement:
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
 - Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C for a 5minute pre-incubation.
 - Add MRS2179 (or vehicle control) and incubate for 2 minutes.
 - Add ADP to induce aggregation and record the change in light transmission for at least 5 minutes.
 - Analyze the aggregation curves to determine the percentage of inhibition by MRS2179.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to P2Y1 receptor activation and its inhibition by MRS2179 using a fluorescent calcium indicator.

Materials:

- Adherent cells expressing the P2Y1 receptor (e.g., astrocytes or recombinant cell lines)
- Fura-2 AM (or other suitable calcium-sensitive dye)
- Pluronic F-127
- · Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- ADP or another P2Y1 agonist
- MRS2179
- Fluorescence microscope or plate reader capable of ratiometric imaging

Procedure:

· Cell Plating:



 Seed cells onto glass coverslips or in a multi-well plate and allow them to adhere overnight.

Dye Loading:

- Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
- Wash the cells with HBSS and incubate them with the loading buffer at 37°C for 30-60 minutes in the dark.

De-esterification:

- Wash the cells twice with HBSS to remove extracellular dye.
- Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete deesterification of the dye within the cells.

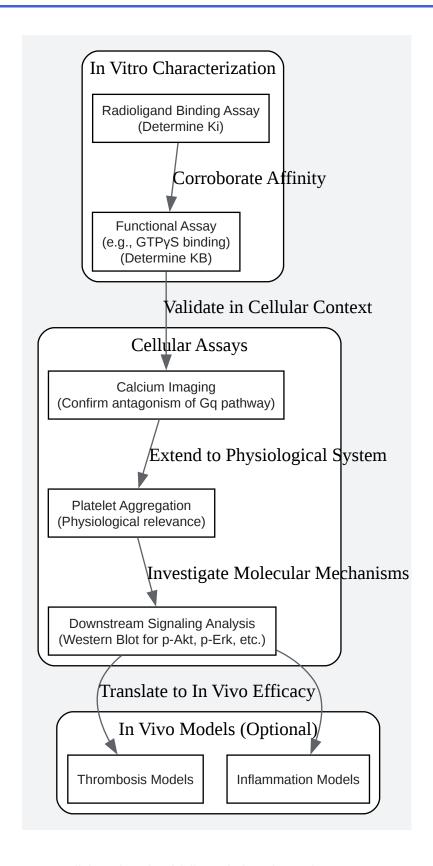
Calcium Measurement:

- Mount the coverslip onto the microscope stage or place the plate in the reader.
- Establish a baseline fluorescence recording.
- Add MRS2179 and record for a few minutes to observe any effect on the baseline.
- Add the P2Y1 agonist (e.g., ADP) and record the change in fluorescence intensity.
- For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
- Analyze the data to determine the inhibitory effect of MRS2179 on the agonist-induced calcium response.

Experimental and Logical Workflows

The investigation of MRS2179's role in purinergic signaling typically follows a logical progression from in vitro characterization to cellular and potentially in vivo studies.





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Caption: A typical experimental workflow for characterizing MRS2179.



Conclusion

MRS2179 tetrasodium stands out as a critical pharmacological tool for dissecting the multifaceted roles of the P2Y1 receptor in health and disease. Its high selectivity and competitive antagonistic action allow for precise interrogation of P2Y1-mediated signaling pathways. This guide provides a comprehensive overview of its quantitative pharmacology, its impact on key signaling cascades, and detailed protocols for its application in common experimental paradigms. For researchers and drug development professionals, a thorough understanding of MRS2179's properties is essential for advancing our knowledge of purinergic signaling and for the development of novel therapeutics targeting the P2Y1 receptor.

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